molecular formula C8H13BN2O2 B15328553 (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid

(1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B15328553
M. Wt: 180.01 g/mol
InChI Key: QSUNUJYWVMEGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a cyclobutylmethyl group. This compound is of interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a cyclobutylmethyl-substituted hydrazine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring. This intermediate can then be subjected to borylation reactions using boron reagents such as bis(pinacolato)diboron under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Comparison: (1-(Cyclobutylmethyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring and cyclobutylmethyl substitution, which can impart different reactivity and selectivity in chemical reactions compared to simpler boronic acids like phenylboronic acid.

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

[2-(cyclobutylmethyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C8H13BN2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7,12-13H,1-3,6H2

InChI Key

QSUNUJYWVMEGJK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1CC2CCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.